molecular formula C26H35N7O5 B1516652 Insulin B (22-25) CAS No. 34367-73-2

Insulin B (22-25)

Cat. No.: B1516652
CAS No.: 34367-73-2
M. Wt: 525.6 g/mol
InChI Key: RHQSQYAZCCLOEX-ACRUOGEOSA-N
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Description

Insulin B (22-25) is a useful research compound. Its molecular formula is C26H35N7O5 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Insulin B (22-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Insulin B (22-25) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Insulin B (22-25) typically involves solid-phase peptide synthesis (SPPS). This method uses automated synthesizers to sequentially add amino acids to a growing peptide chain, with each step involving coupling and deprotection reactions. The reaction conditions include the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) to ensure the correct sequence and structure.

Industrial Production Methods

On an industrial scale, the production of Insulin B (22-25) involves large-scale SPPS with optimized reaction conditions to maximize yield and purity. The process also includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Insulin B (22-25) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of Insulin B (22-25) and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Insulin B (22-25) is widely used in scientific research due to its relevance in studying insulin's structure and function. It is used in:

  • Chemistry: : To understand peptide bond formation and stability.

  • Biology: : To study insulin receptor interactions and signaling pathways.

  • Medicine: : In the development of insulin analogs for diabetes treatment.

  • Industry: : In the production of insulin-based pharmaceuticals.

Mechanism of Action

Insulin B (22-25) exerts its effects by interacting with insulin receptors on cell surfaces. The binding of this peptide fragment to the receptor triggers a cascade of intracellular signaling pathways, leading to glucose uptake and metabolism regulation. The molecular targets involved include insulin receptor substrates (IRS) and downstream effectors like PI3K and AKT.

Comparison with Similar Compounds

Insulin B (22-25) is compared to other insulin fragments and analogs, such as Insulin A (1-21) and various insulin derivatives used in diabetes treatment. Its uniqueness lies in its specific amino acid sequence, which allows for targeted studies on insulin's B-chain functionality.

List of Similar Compounds

  • Insulin A (1-21)

  • Insulin B (1-21)

  • Insulin analogs (e.g., Lispro, Aspart)

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQSQYAZCCLOEX-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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